molecular formula C8H13NO4 B2625386 (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid CAS No. 2343964-47-4

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid

Cat. No.: B2625386
CAS No.: 2343964-47-4
M. Wt: 187.195
InChI Key: NAUCURGOLKRMOT-RITPCOANSA-N
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Description

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, which is denoted by the (2S,3R) configuration. Pyrrolidine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrrolidine derivatives .

Scientific Research Applications

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological system in which it is studied. The exact molecular targets and pathways involved can vary, but they often include key enzymes or receptors that play a role in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both an ethoxycarbonyl and carboxylic acid functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

(2S,3R)-3-ethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-2-13-8(12)5-3-4-9-6(5)7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUCURGOLKRMOT-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCN[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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